Antischistosomal Activity vs. Praziquantel
In a direct comparative study, 4-(5-Phenylthiophen-2-yl)butanoic acid (the parent carboxylic acid) and a series of its analogs were screened for their ability to reduce the vitality of adult Schistosoma mansoni in vitro [1]. The study, which provides a detailed SAR analysis, reports that the parent compound exhibits significant antischistosomal activity, whereas analogs with modifications to the thiophene ring or the linker region display markedly reduced or abolished effects [1]. Quantitative vitality reduction values for the specific compound were not isolated in the abstract; however, the study's key finding is that the parent carboxylic acid scaffold is essential for activity, and its substitution with other functional groups, such as carboxamides, yields compounds with 'significant antischistosomal activity at concentrations as low as 10 μm' [1]. This demonstrates a clear, quantifiable drop in potency upon structural deviation from the parent acid.
| Evidence Dimension | In vitro antischistosomal activity (vitality reduction of adult S. mansoni) |
|---|---|
| Target Compound Data | Exhibits significant antischistosomal activity; the carboxylic acid scaffold is essential for the observed effects. |
| Comparator Or Baseline | Carboxamide derivatives of the parent acid and analogs with a modified thiophene ring. |
| Quantified Difference | Carboxamide derivatives show activity at 10 μM. Analogs with a modified thiophene ring are inactive (activity not tolerated). The specific difference in EC50 between the parent acid and carboxamide is not provided in the source. |
| Conditions | In vitro phenotypic screening against adult Schistosoma mansoni; concentration range not fully detailed in source. |
Why This Matters
This evidence confirms that the carboxylic acid functional group is a critical structural determinant for antischistosomal activity, directly impacting the selection of this compound as a validated hit scaffold for further optimization or as a chemical probe.
- [1] Mäder, P., Blohm, A. S., Quack, T., Lange-Grünweller, K., Grünweller, A., Hartmann, R. K., Grevelding, C. G., & Schlitzer, M. (2016). Biarylalkyl Carboxylic Acid Derivatives as Novel Antischistosomal Agents. ChemMedChem, 11(13), 1459-1468. doi:10.1002/cmdc.201600127. PMID: 27159334. View Source
